H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
Description
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2 is a synthetic peptide featuring a nitro (NO₂) group at the para position of the phenylalanine (Phe) residue. This modification distinguishes it from unmodified Phe-containing peptides and is critical for its bioactivity. The sequence includes several charged residues (His, Lys, Arg, Glu) that likely contribute to its solubility and interaction with biological targets. The presence of norleucine (Nle) enhances metabolic stability, a common strategy in peptide design to resist enzymatic degradation .
The 4-nitro substituent on Phe is structurally significant. Evidence suggests that nitro groups in this position improve antifungal activity against pathogens like Phytophthora infestans by enhancing binding to target enzymes or membranes .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLUJTVRDIGPF-HJUXFZRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N19O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. The 2-chlorotrityl chloride (2-CTC) resin is preferred for its high stability and ability to anchor the first amino acid via its C-terminus, minimizing premature cleavage. Loading efficiency is critical; protocols recommend using 1.5–2.0 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Ser(t-Bu)-OH) in anhydrous dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base. Excess resin capacity (typically 0.4–1.2 mmol/g) ensures complete coupling, with unreacted sites capped using acetic anhydride/pyridine (1:9 v/v).
Sequential Amino Acid Coupling
Chain elongation follows iterative cycles of deprotection, coupling, and washing. Key steps include:
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Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, monitored by UV absorbance at 301 nm.
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Coupling : Activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU, combined with HOBt (hydroxybenzotriazole) and DIEA, ensure >99% efficiency for each residue. For example, Fmoc-Phe(4-NO2)-OH (MW 432.4 g/mol) is coupled using 4 equivalents of HBTU, 4 equivalents of HOBt, and 8 equivalents of DIEA in DMF for 60–90 minutes.
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Washing : DMF and DCM alternate between steps to remove excess reagents.
Incorporation of Modified Residues
Norleucine Substitution
Norleucine (Nle) replaces methionine to avoid oxidation side products. Fmoc-Nle-OH is coupled using standard protocols, but its hydrophobic nature requires rigorous DMF washing to prevent intra-chain aggregation.
Cleavage and Global Deprotection
Peptide release from the resin employs a 30% hexafluoroisopropanol (HFIP) in DCM solution over 2 hours, preserving acid-labile residues. Subsequent global deprotection uses a trifluoroacetic acid (TFA) cocktail containing water (2.5%), triisopropylsilane (TIS, 2.5%), and ethanedithiol (EDT, 2.5%) for 3 hours at room temperature. The nitro group remains stable under these conditions, as evidenced by consistent HPLC profiles pre- and post-deprotection.
Purification and Characterization
Reverse-Phase HPLC
Crude peptide is purified via gradient elution on a C18 column (5 μm, 250 × 10 mm). Mobile phases:
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight. Calculated mass: 1314.49 g/mol (C58H95N19O16). Observed m/z: 1314.5 [M+H]+. Discrepancies >0.1 Da trigger reanalysis via electrospray ionization (ESI-MS).
Optimization and Troubleshooting
Coupling Efficiency Monitoring
Kaiser tests (ninhydrin staining) identify incomplete couplings. Persistent failures necessitate switching to stronger activators (e.g., PyOxyma with DIC) or increasing reaction times.
Side Reactions
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Nitro Group Reduction : Rare under standard TFA conditions but detectable via UV-Vis (loss of 270 nm absorbance).
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Aspartimide Formation : Minimized by adding 0.1 M HOBt during Fmoc removal steps.
Comparative Analysis of Synthetic Approaches
| Parameter | Classical SPPS | Microwave-Assisted |
|---|---|---|
| Cycle Time | 60–90 min | 15–20 min |
| Purity (Crude) | 70–80% | 85–90% |
| Side Reactions | 5–10% | 2–3% |
| Scale | 0.1–1.0 mmol | 0.01–0.1 mmol |
Microwave-assisted SPPS enhances efficiency but requires specialized equipment. Classical methods remain preferred for large-scale synthesis (>1 mmol) .
Chemical Reactions Analysis
Types of Reactions
HIV protease substrate III primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of the viral polyprotein.
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the substrate and enzyme incubated in a buffered solution at pH 7.4 and 37°C. The presence of divalent cations such as magnesium or calcium can enhance the enzyme’s activity.
Major Products
The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate. These fragments can be analyzed using techniques such as mass spectrometry to determine the enzyme’s specificity and activity.
Scientific Research Applications
Research Applications
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Enzyme Kinetics Studies
- H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2 is utilized to analyze the kinetics of HIV protease activity. By measuring the rate of substrate cleavage, researchers can determine enzyme efficiency and identify potential inhibitors.
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Inhibitor Screening
- The compound is instrumental in screening for novel antiviral agents that inhibit HIV protease. By assessing how various compounds affect the cleavage of this substrate, researchers can identify promising candidates for drug development.
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Understanding Viral Mechanisms
- This peptide aids in elucidating the mechanisms by which HIV matures and replicates. Insights gained from studies using this substrate can inform therapeutic strategies aimed at disrupting these processes.
Case Studies
-
Study on HIV Protease Inhibition
- A study demonstrated that specific inhibitors could significantly reduce the cleavage activity of HIV protease on this compound, suggesting potential pathways for antiviral therapy development.
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Kinetic Analysis of Enzyme Activity
- Researchers conducted kinetic assays using this substrate to determine the Michaelis-Menten parameters of HIV protease, providing crucial data for understanding enzyme behavior under various conditions.
Mechanism of Action
HIV protease substrate III exerts its effects by serving as a target for HIV-1 protease. The enzyme recognizes and binds to the substrate, catalyzing the hydrolysis of specific peptide bonds. This process mimics the natural cleavage of the viral polyprotein, which is essential for the maturation of infectious virions. By studying the interaction between the enzyme and the substrate, researchers can identify inhibitors that block this critical step in the viral life cycle.
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Superiority: The target compound’s 4-NO₂ group confers ~2–3x higher activity against P. infestans compared to analogues with unmodified Phe or fluorine substituents (e.g., 4-F) .
- Metabolic Stability : Nle incorporation prevents rapid degradation, a feature absent in peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ .
- Limitations: No toxicity or environmental impact data are available for the target compound, unlike H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂, which is classified as low-risk .
Biological Activity
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2, also known as HIV protease substrate III, is a synthetic peptide that plays a critical role in the study of HIV-1 protease, an enzyme essential for the replication of the human immunodeficiency virus (HIV). This compound is designed to mimic natural cleavage sites in the viral polyprotein, facilitating research into the enzyme's activity and the development of therapeutic inhibitors.
- Molecular Formula : C58H95N19O16
- Molar Mass : 1314.49 g/mol
- CAS Number : 138608-20-5
- Storage Conditions : -15°C
Biological Activity
The biological activity of this compound primarily revolves around its function as a substrate for HIV-1 protease. The peptide's structure allows it to interact specifically with the active site of the protease, leading to cleavage that mimics natural viral processing.
- Substrate Interaction : The peptide contains specific amino acid sequences that are recognized by HIV-1 protease, allowing for effective cleavage.
- Inhibition Studies : Research has shown that modifications to this peptide can enhance its efficacy as a substrate or inhibitor, providing insights into structure-activity relationships (SAR) in antiviral drug design.
Case Studies
- HIV Protease Activity Measurement : Studies have utilized this peptide to quantify HIV-1 protease activity, demonstrating its utility in screening potential inhibitors. For instance, a study reported that substituting certain residues could enhance substrate specificity and binding affinity to the protease .
- Therapeutic Development : The compound has been pivotal in developing new antiretroviral therapies. By understanding how modifications affect its interaction with HIV protease, researchers have been able to design more effective inhibitors that can block viral replication .
Data Table: Structure-Activity Relationship (SAR) Modifications
Q & A
Q. How can researchers ensure ethical compliance when using biological samples for peptide testing?
- Methodological Answer :
- Ethics approval : Submit protocols to institutional review boards (IRBs) for human-derived samples (e.g., plasma). For animal studies, follow ARRIVE guidelines.
- Sample anonymization : Replace identifiers with codes in datasets.
- Documentation : Maintain audit trails for sample acquisition, storage (-80°C), and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
